Delsym

Vue d'ensemble

Description

Le dextrométhorphane polistirex est une formulation à action prolongée du dextrométhorphane, un antitussif (suppresseur de la toux) largement utilisé. Il se retrouve couramment dans les médicaments en vente libre pour le soulagement temporaire de la toux causée par une irritation mineure de la gorge et des bronches. Le dextrométhorphane polistirex est unique en ce qu'il est lié à une résine échangeuse d'ions, ce qui permet une libération prolongée et des effets thérapeutiques durables .

Applications De Recherche Scientifique

Dextromethorphan polistirex has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying ion-exchange resins and extended-release formulations.

Biology: Investigated for its effects on neurotransmitter systems, particularly the NMDA receptor.

Medicine: Extensively used in clinical research for its antitussive properties and potential antidepressant effects.

Industry: Utilized in the development of sustained-release pharmaceutical formulations

Mécanisme D'action

Target of Action

The primary target of Delsym, which contains the active ingredient dextromethorphan, is the cough center in the brain . Dextromethorphan acts on this center, effectively suppressing the urge to cough .

Mode of Action

Dextromethorphan, the active ingredient in this compound, is an opioid derivative that interacts with multiple receptors and transporters, resulting in a complex pharmacology . It is a low-affinity uncompetitive NMDA antagonist and sigma-1 receptor agonist . It also has minimal interaction with opioid receptors . By acting on these targets, this compound can suppress the cough reflex, providing relief from coughing .

Biochemical Pathways

It is speculated that the inhibition of nmda receptors may be chiefly responsible for mediating the rapid antidepressant effect of dextromethorphan . Effects mediated by stimulation of sigma 1 receptors and/or inhibition of SERT may also contribute .

Pharmacokinetics

Dextromethorphan is metabolized in the liver by the P450 enzyme CYP2D6 . The onset of action is typically within 15-30 minutes, and the time to peak is 2-3 hours . The half-life of dextromethorphan varies between 2-4 hours for extensive metabolizers and up to 24 hours for poor metabolizers . The drug is excreted in the urine .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the suppression of the cough reflex. By acting on the cough center in the brain, this compound interrupts the transmission of cough impulses, effectively reducing the urge to cough .

Action Environment

Like any medication, factors such as the patient’s overall health, presence of other medical conditions, and use of other medications can influence the effectiveness and potential side effects of this compound . It’s always recommended to consult with a healthcare provider before starting any new medication.

Analyse Biochimique

Biochemical Properties

Dextromethorphan, the active compound in Delsym, is a non-opioid cough suppressant that acts centrally to elevate the threshold for coughing . It interacts with several enzymes and proteins, including the NMDA receptor, sigma-1 receptor, and the serotonin transporter .

Cellular Effects

Dextromethorphan influences cell function by interacting with various cell signaling pathways. It has been shown to inhibit the release of pro-inflammatory cytokines, suggesting a role in modulating immune response .

Molecular Mechanism

Dextromethorphan exerts its effects at the molecular level primarily through its action as an NMDA receptor antagonist. By blocking this receptor, it disrupts the normal function of the cough reflex pathway in the brain, leading to a reduction in the urge to cough .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Dextromethorphan have been observed to be dose-dependent and time-dependent. The drug is stable under normal conditions, and its effects can last up to 12 hours .

Dosage Effects in Animal Models

In animal models, the effects of Dextromethorphan have been shown to vary with dosage. At therapeutic doses, it effectively suppresses the cough reflex. At high doses, it can lead to side effects such as sedation and ataxia .

Metabolic Pathways

Dextromethorphan is metabolized primarily in the liver by the cytochrome P450 enzyme system, specifically CYP2D6 . It is then excreted in the urine.

Transport and Distribution

After oral administration, Dextromethorphan is rapidly absorbed from the gastrointestinal tract, where it enters the bloodstream and is distributed throughout the body .

Subcellular Localization

Dextromethorphan acts centrally, meaning it exerts its effects within the central nervous system. Within the cells of the brain, it is believed to localize to the neurons where it interacts with its target receptors .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : Le dextrométhorphane polistirex est synthétisé en liant le dextrométhorphane à une résine d'acide polystyrène sulfonique. Le processus implique les étapes suivantes :

Synthèse du Dextrométhorphane : Le dextrométhorphane est synthétisé à partir de dérivés de la morphinane par une série de réactions chimiques, notamment la méthylation et la déméthylation.

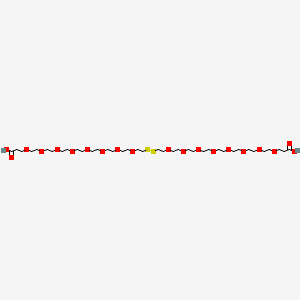

Formation du Polistirex : Le polistirex est formé par sulfonation du polystyrène, créant une résine avec des groupes d'acide sulfonique.

Processus de Liaison : Le dextrométhorphane est ensuite lié à la résine de polistirex par échange d'ions, ce qui donne la formulation à libération prolongée.

Méthodes de Production Industrielle : La production industrielle du dextrométhorphane polistirex implique la synthèse à grande échelle à la fois du dextrométhorphane et du polistirex, suivie du processus de liaison. Le produit final est généralement formulé sous forme de suspension orale ou de comprimés pour la consommation .

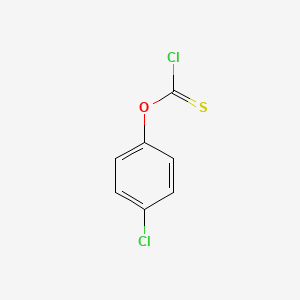

Types de Réactions :

Oxydation : Le dextrométhorphane peut subir une oxydation pour former son principal métabolite, le dextrorphan.

Réduction : Les réactions de réduction sont moins fréquentes mais peuvent se produire dans des conditions spécifiques.

Substitution : Le dextrométhorphane peut participer à des réactions de substitution, en particulier impliquant son groupe méthoxy.

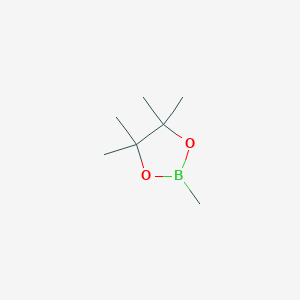

Réactifs et Conditions Communes :

Agents oxydants : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

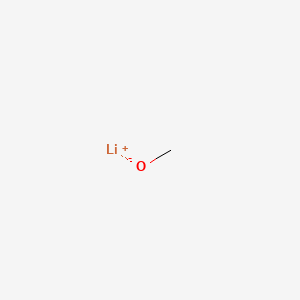

Agents réducteurs : Le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont des exemples d'agents réducteurs.

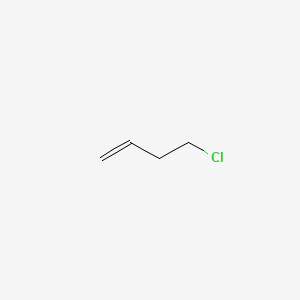

Réactifs de substitution : Les agents halogénants tels que le brome ou le chlore peuvent être utilisés pour les réactions de substitution.

Principaux Produits :

Dextrorphan : Le principal métabolite formé par l'oxydation.

3-Méthoxymorphinane : Un produit de réactions de déméthylation.

4. Applications de la Recherche Scientifique

Le dextrométhorphane polistirex a un large éventail d'applications en recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier les résines échangeuses d'ions et les formulations à libération prolongée.

Biologie : Investigué pour ses effets sur les systèmes de neurotransmetteurs, en particulier le récepteur NMDA.

Médecine : Largement utilisé dans la recherche clinique pour ses propriétés antitussives et ses effets antidépresseurs potentiels.

Industrie : Utilisé dans le développement de formulations pharmaceutiques à libération prolongée

5. Mécanisme d'Action

Le dextrométhorphane polistirex exerce ses effets principalement par les mécanismes suivants :

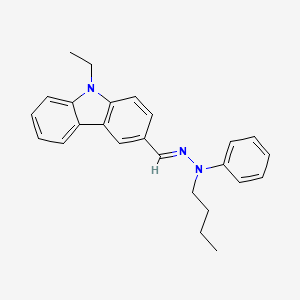

Antagonisme du Récepteur NMDA : Le dextrométhorphane bloque les récepteurs NMDA, réduisant la neurotransmission excitatrice.

Inhibition de la Reprise de la Sérotonine et de la Noradrénaline : Il inhibe la recapture de ces neurotransmetteurs, augmentant leurs niveaux dans la fente synaptique.

Agonisme du Récepteur Sigma-1 : Le dextrométhorphane agit comme un agoniste aux récepteurs sigma-1, modulant diverses fonctions cellulaires

Composés Similaires :

Dextrorphan : Le principal métabolite du dextrométhorphane, également un antagoniste du récepteur NMDA.

Codéine : Un autre antitussif avec une activité sur les récepteurs opioïdes.

Benzonatate : Un antitussif non opioïde avec un mécanisme d'action différent.

Unicité : Le dextrométhorphane polistirex est unique en raison de sa formulation à libération prolongée, qui procure des effets thérapeutiques durables par rapport au dextrométhorphane à libération immédiate. Cela le rend particulièrement utile pour gérer les toux chroniques et réduire la fréquence de l'administration .

Comparaison Avec Des Composés Similaires

Dextrorphan: The primary metabolite of dextromethorphan, also an NMDA receptor antagonist.

Codeine: Another antitussive agent with opioid receptor activity.

Benzonatate: A non-opioid antitussive with a different mechanism of action.

Uniqueness: Dextromethorphan polistirex is unique due to its extended-release formulation, which provides prolonged therapeutic effects compared to immediate-release dextromethorphan. This makes it particularly useful for managing chronic coughs and reducing dosing frequency .

Propriétés

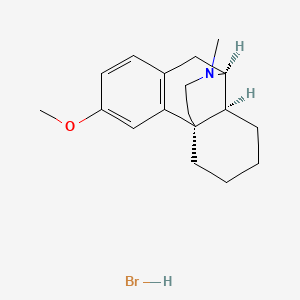

IUPAC Name |

(1S,9S,10S)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO.BrH/c1-19-10-9-18-8-4-3-5-15(18)17(19)11-13-6-7-14(20-2)12-16(13)18;/h6-7,12,15,17H,3-5,8-11H2,1-2H3;1H/t15-,17+,18+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MISZALMBODQYFT-URVXVIKDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@@]23CCCC[C@@H]2[C@@H]1CC4=C3C=C(C=C4)OC.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

125-71-3 (Parent) | |

| Record name | Dextromethorphan hydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000125699 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60872346 | |

| Record name | Dextromethorphan hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60872346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125-69-9 | |

| Record name | Dextromethorphan hydrobromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dextromethorphan hydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000125699 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dextromethorphan hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60872346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (9α,13α,14α)-3-methoxy-17-methylmorphinan hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.319 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEXTROMETHORPHAN HYDROBROMIDE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z0CG3115FG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

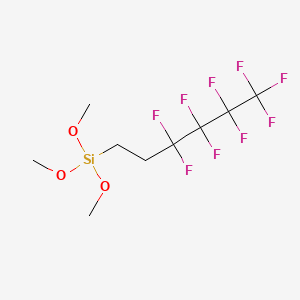

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,7-Dibromo-2-(6-bromohexyl)-2H-benzo[d][1,2,3]triazole](/img/structure/B1662087.png)

![2-(5-Bromo-2-thienyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborine](/img/structure/B1662095.png)